molecular formula C6H16ClNO B2831917 3-Amino-4-methylpentan-1-ol hydrochloride CAS No. 2416230-14-1

3-Amino-4-methylpentan-1-ol hydrochloride

Cat. No.: B2831917
CAS No.: 2416230-14-1
M. Wt: 153.65
InChI Key: ZAQOIAYHBXCGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-4-methylpentan-1-ol hydrochloride” is a chemical compound with the CAS Number: 179412-81-8 . It has a molecular weight of 153.65 and its IUPAC name is (S)-3-amino-4-methylpentan-1-ol hydrochloride . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder . It is stored at 4 degrees Celsius . The compound’s molecular weight is 153.65 .

Scientific Research Applications

Selective Extraction and Separation

4-methylpentan-2-ol has been utilized for the quantitative extraction of iron(III) from hydrochloric acid solutions. The extracted iron(III) can then be stripped with water and quantified through titrimetric analysis. This method does require the absence of certain interfering substances like Te(IV), Se(IV), ascorbate, fluoride, and thiocyanate for accurate determination. Despite the co-extraction of Mo(VI), W(VI), and Au(III), they do not interfere in the iron quantification process (Gawali & Shinde, 1974).

Pentanol Isomer Synthesis in Engineered Microorganisms

Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are by-products of microbial fermentations and have potential applications as biofuels. Advances in metabolic engineering have led to the development of microbial strains capable of producing these isomers, including 1-pentanol and pentenol. Although current production levels are not yet industrially viable, there is significant potential for increased efficiency and breakthroughs in production methods (Cann & Liao, 2009).

Anticancer Properties of Organotin(IV) Complexes

Organotin(IV) complexes with amino acetate functionalized Schiff base have shown promising results in vitro cytotoxicity studies against various human tumor cell lines. These complexes, characterized through various spectroscopic techniques and crystal structure analysis, have demonstrated significant cytotoxic activity, with some compounds surpassing the efficacy of established drugs like doxorubicin and cisplatin (Basu Baul et al., 2009).

Synthesis of Amino Acid Units in Toxins

The synthesis and resolution of L-2-Amino-5-arylpentanoic acids, important constituents of AM-toxins, have been documented. The synthesis process involves saponification, decarboxylation, and acylase resolution steps, providing a pathway for producing these constituent amino acids (Shimohigashi et al., 1976).

Safety and Hazards

The safety information for “3-Amino-4-methylpentan-1-ol hydrochloride” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-amino-4-methylpentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSHCPKBDXKMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.